N2,N4-BIS(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-METHYL-5-NITROPYRIMIDINE-2,4-DIAMINE
Overview
Description
N,N’-di-2,3-dihydro-1,4-benzodioxin-6-yl-6-methyl-5-nitropyrimidine-2,4-diamine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-di-2,3-dihydro-1,4-benzodioxin-6-yl-6-methyl-5-nitropyrimidine-2,4-diamine typically involves multiple steps. One common method starts with the preparation of the benzodioxin ring, which is achieved through the reaction of catechol with ethylene glycol in the presence of an acid catalyst. The resulting 2,3-dihydro-1,4-benzodioxin is then reacted with various reagents to introduce the amino and nitro groups, forming the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N,N’-di-2,3-dihydro-1,4-benzodioxin-6-yl-6-methyl-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amino derivatives .
Scientific Research Applications
N,N’-di-2,3-dihydro-1,4-benzodioxin-6-yl-6-methyl-5-nitropyrimidine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases and cancer.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: The compound’s interactions with biological molecules are explored to understand its potential as a biochemical probe.
Industrial Applications: It is investigated for its use in various industrial processes, including catalysis and the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which N,N’-di-2,3-dihydro-1,4-benzodioxin-6-yl-6-methyl-5-nitropyrimidine-2,4-diamine exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, thereby modulating biochemical pathways involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
N-alkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides: These compounds share the benzodioxin ring but differ in their functional groups and applications.
N-substituted-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamides: Similar in structure, these compounds are primarily studied for their antibacterial properties.
Uniqueness
N,N’-di-2,3-dihydro-1,4-benzodioxin-6-yl-6-methyl-5-nitropyrimidine-2,4-diamine stands out due to its combination of a benzodioxin ring with a nitropyrimidine moiety, which imparts unique chemical and biological properties. This distinct structure allows for a wide range of applications, from medicinal chemistry to materials science.
Properties
IUPAC Name |
2-N,4-N-bis(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-5-nitropyrimidine-2,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O6/c1-12-19(26(27)28)20(23-13-2-4-15-17(10-13)31-8-6-29-15)25-21(22-12)24-14-3-5-16-18(11-14)32-9-7-30-16/h2-5,10-11H,6-9H2,1H3,(H2,22,23,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLJKBFMFOYXPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC2=CC3=C(C=C2)OCCO3)NC4=CC5=C(C=C4)OCCO5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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